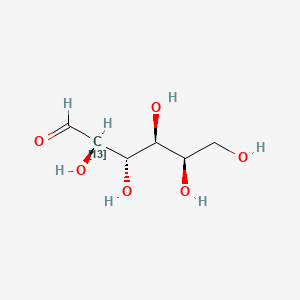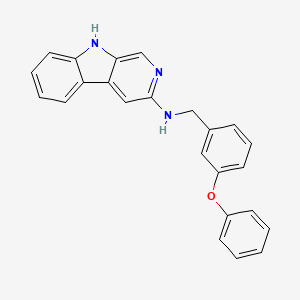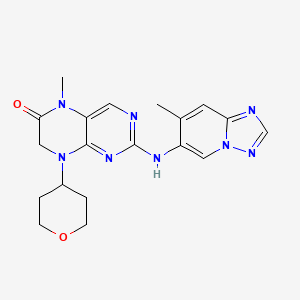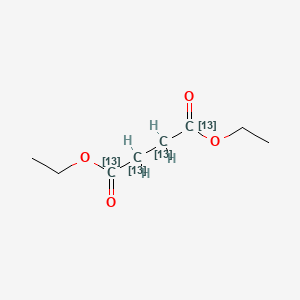
D-Galactose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-2-13C: is a stable isotope-labeled compound of D-galactose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as to investigate the biochemical and physiological roles of galactose in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-2-13C typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of galactose. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic or chemical conversion of labeled glucose to galactose, followed by purification and isolation of the labeled compound. The production process is designed to achieve high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: D-Galactose-2-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid using oxidizing agents.
Reduction: Reduction to D-galactitol using reducing agents.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Sodium periodate or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Methanol or ethanol in the presence of hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Methyl or ethyl glycosides.
Applications De Recherche Scientifique
D-Galactose-2-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to trace galactose metabolism in biological systems and to study disorders such as galactosemia.
Drug Delivery: Utilized as a ligand in targeted drug delivery systems to enhance cellular uptake of therapeutic agents.
Diagnostics: Employed in diagnostic tests to evaluate liver function and assess liver diseases.
Theranostics: Combined with therapeutic agents to create theranostic compounds for simultaneous diagnosis and treatment of diseases.
Mécanisme D'action
The mechanism of action of D-Galactose-2-13C involves its incorporation into metabolic pathways where it is metabolized similarly to natural D-galactose. The labeled carbon-13 allows for tracking and analysis of its metabolic fate. In drug delivery, this compound functions as a ligand that binds to galactose receptors on target cells, facilitating the uptake of attached therapeutic agents . The primary pathway for galactose metabolism is the Leloir pathway, which involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase .
Comparaison Avec Des Composés Similaires
- D-Galactose-1-13C
- D-Galactose-13C6
- D-Mannitol-1-13C
- D-Mannitol-2-13C
- Thiourea-13C
Comparison: D-Galactose-2-13C is unique due to the specific incorporation of carbon-13 at the second carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds, such as D-Galactose-1-13C and D-Galactose-13C6, have carbon-13 incorporated at different positions, providing different insights into metabolic processes .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1 |
Clé InChI |
GZCGUPFRVQAUEE-YIJMDVFUSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)




![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)

![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

